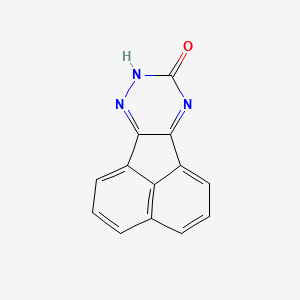
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one is a polycyclic aromatic compound that contains a triazine ring fused with an acenaphthene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
The synthesis of Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one typically involves the reaction of acenaphthoquinone with guanidine in the presence of triethylamine. This reaction forms acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-imine, which is then reacted with benzoyl chloride to yield the desired product . The reaction conditions are generally mild, and the process can be carried out in a laboratory setting using standard organic synthesis techniques.
Análisis De Reacciones Químicas
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one involves its ability to intercalate between stacked base pairs of oligonucleotides, acting as an intercalator. This property allows it to disrupt the function of DNA and RNA, leading to its antimicrobial and anticancer effects . The molecular targets include various enzymes and receptors involved in cell replication and survival pathways.
Comparación Con Compuestos Similares
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one can be compared with other similar compounds, such as:
Acenaphtho(1,2-e)(1,2,4)triazin-9-thiol: This compound has a thiol group instead of a ketone group, which gives it different chemical properties and biological activities.
Ethyl (acenaphtho(1,2-e)(1,2,4)triazin-9-ylsulfanyl)acetate: This derivative contains an ethyl ester group, which can affect its solubility and reactivity. The uniqueness of this compound lies in its specific structure, which allows it to interact with biological molecules in a distinct manner, leading to its diverse range of applications.
Propiedades
Número CAS |
70154-23-3 |
|---|---|
Fórmula molecular |
C13H7N3O |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,14-heptaen-13-one |
InChI |
InChI=1S/C13H7N3O/c17-13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15-16-13/h1-6H,(H,14,16,17) |
Clave InChI |
NBTUUTXMLGFURK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=NC(=O)NN=C4C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


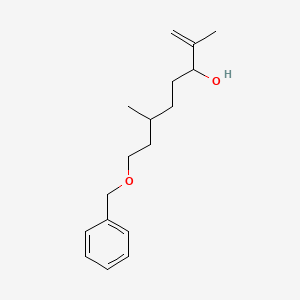
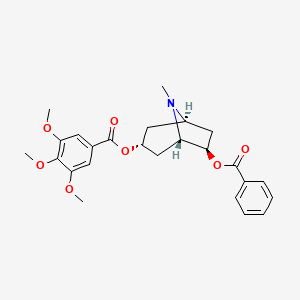
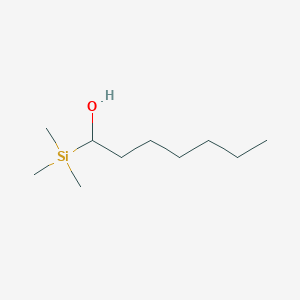
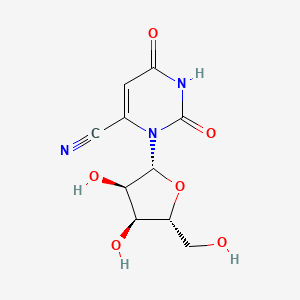
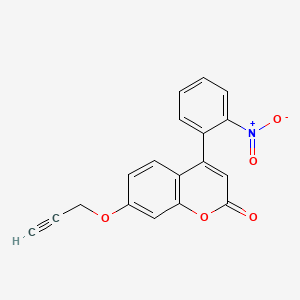
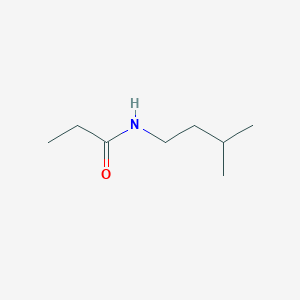
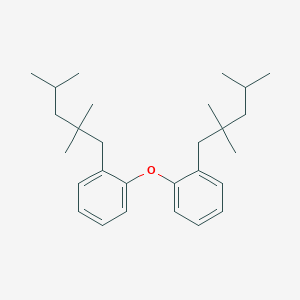
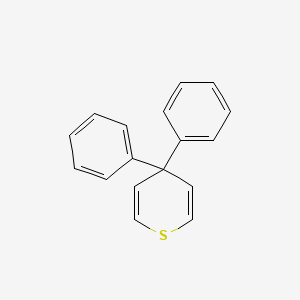
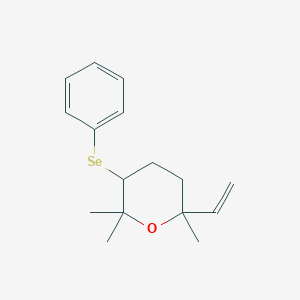
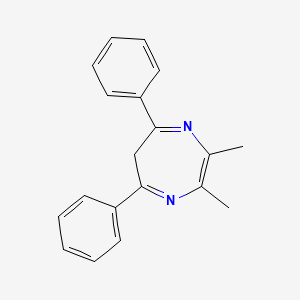
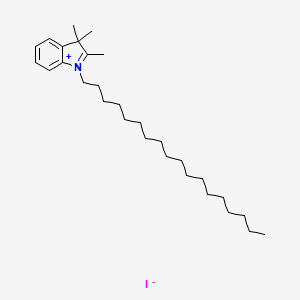
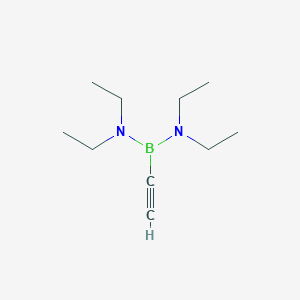
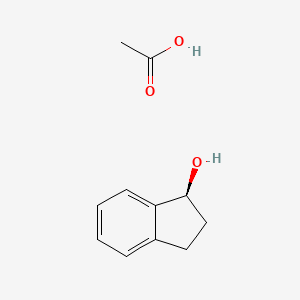
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
